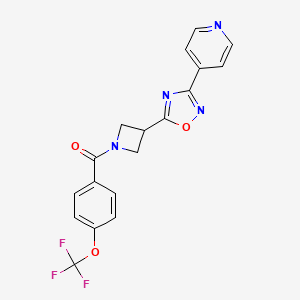

(3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a pyridinyl group, an oxadiazolyl group, an azetidinyl group, and a phenyl group with a trifluoromethoxy substituent. These groups are known to exhibit a wide range of pharmacological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through various organic reactions. For example, azetidinones are known to exhibit a wide range of biological activities and are synthesized through various methods .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For instance, the pyridinyl group might undergo electrophilic substitution reactions, while the azetidinyl group might participate in ring-opening reactions .Scientific Research Applications

Antimicrobial and Antifungal Properties

- Antimicrobial Activity : Certain compounds structurally related to (3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone have demonstrated notable antimicrobial properties. For instance, derivatives containing methoxy groups have shown high antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).

- Antimycobacterial Effects : Some derivatives of this compound class, particularly those modified with nicotinic acid hydrazide, exhibit significant antimycobacterial activity (R.V.Sidhaye et al., 2011).

Optical and Electronic Applications

- Electron-Transporting Material : Derivatives of the compound, such as m-terphenyl oxadiazole derivatives, have been employed as electron transporters and exciton blockers in organic light-emitting diodes (OLEDs), demonstrating improved efficiency and reduced driving voltages (Shih et al., 2015).

Pharmacological Studies

- Antidepressant and Nootropic Agents : Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone, related to the structure of the compound , have been explored for potential antidepressant and nootropic effects (Thomas et al., 2016).

Chemical Synthesis and Material Science

- Synthesis of Organotin(IV) Complexes : The compound's derivatives have been used in the synthesis of new organotin(IV) complexes with potential applications in material science, exhibiting promising antibacterial activities (Singh et al., 2016).

Miscellaneous Applications

- Chemical Sensors : Some derivatives have been developed as chemical sensors, for instance, for detecting Al3+ ions in semi-aqueous medium, demonstrating high selectivity and sensitivity (Bartwal et al., 2017).

properties

IUPAC Name |

[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N4O3/c19-18(20,21)27-14-3-1-12(2-4-14)17(26)25-9-13(10-25)16-23-15(24-28-16)11-5-7-22-8-6-11/h1-8,13H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTIDBKAYNMJCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-Furan-2-ylmethyl-5-(4-methoxy-phenyl)-1H-imidazol-2-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B2956650.png)

![Ethyl 3-[(4-phenoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2956651.png)

![(3,5-Dimethylphenyl)[(2-bromo-4,5-dichlorophenyl)sulfonyl]amine](/img/structure/B2956653.png)

![(8-Fluoro-2-oxa-6-aza-spiro[3.4]oct-8-YL)-methanol](/img/structure/B2956655.png)

![N4-(3,5-dimethylphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2956656.png)

![N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2956665.png)

![Methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2956668.png)